molecular formula C19H20N2O3 B15194993 5-Methoxy-2-(2-(1-pyrrolidinyl)ethyl)-1H-benzo(de)isoquinoline-1,3(2H)-dione CAS No. 69408-99-7

5-Methoxy-2-(2-(1-pyrrolidinyl)ethyl)-1H-benzo(de)isoquinoline-1,3(2H)-dione

Cat. No.: B15194993
CAS No.: 69408-99-7
M. Wt: 324.4 g/mol
InChI Key: ZUQGGIPILNWNRC-UHFFFAOYSA-N
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Description

5-Methoxy-2-(2-(1-pyrrolidinyl)ethyl)-1H-benzo(de)isoquinoline-1,3(2H)-dione is a naphthalimide derivative characterized by a methoxy substituent at the 5-position of the aromatic core and a pyrrolidinyl ethyl side chain at the 2-position. Naphthalimides are known for their planar aromatic structure, enabling interactions with biological targets such as DNA and proteins.

Properties

CAS No.

69408-99-7

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

5-methoxy-2-(2-pyrrolidin-1-ylethyl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C19H20N2O3/c1-24-14-11-13-5-4-6-15-17(13)16(12-14)19(23)21(18(15)22)10-9-20-7-2-3-8-20/h4-6,11-12H,2-3,7-10H2,1H3

InChI Key

ZUQGGIPILNWNRC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C3C(=C1)C=CC=C3C(=O)N(C2=O)CCN4CCCC4

Origin of Product

United States

Biological Activity

5-Methoxy-2-(2-(1-pyrrolidinyl)ethyl)-1H-benzo(de)isoquinoline-1,3(2H)-dione is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzoisoquinoline diones, characterized by a unique structure that contributes to its biological activity. Its chemical formula is C18H19N3O2C_{18}H_{19}N_{3}O_{2}, and it features a methoxy group and a pyrrolidine moiety, which are critical for its interaction with biological targets.

Research indicates that compounds within the benzoisoquinoline-1,3(2H)-dione class can inhibit specific viral polymerases, particularly the hepatitis C virus (HCV) NS5B polymerase. The mechanism involves binding to the non-nucleoside binding site of the enzyme, thus preventing RNA replication. This was demonstrated through high-throughput screening (HTS) assays that identified submicromolar potency against HCV replicons without affecting other polymerases like HIV-RT or Polio-pol .

Antiviral Activity

The antiviral properties of this compound have been highlighted in multiple studies. Notably, it has shown effectiveness as an inhibitor of HCV NS5B polymerase, with a focus on its selective action during the pre-elongation phase of viral replication .

Anticancer Potential

In addition to its antiviral properties, this compound has been investigated for its anticancer potential. Compounds in this class have been noted for their ability to inhibit bromodomains associated with various cancers. Bromodomains are protein domains that recognize acetylated lysines on histones and non-histone proteins, playing a crucial role in gene regulation and cancer progression .

Case Study: Hepatitis C Virus Inhibition

A study published in PubMed evaluated a series of benzoisoquinoline diones for their ability to inhibit HCV NS5B polymerase. The results showed that certain derivatives exhibited low micromolar activity against HCV replicons, demonstrating a favorable activity-toxicity window in cellular assays .

Table: Summary of Biological Activities

Activity Target Effectiveness References
Antiviral ActivityHCV NS5B PolymeraseSubmicromolar potency
Anticancer ActivityBromodomains (e.g., BRPF1)Inhibition of cancer cell proliferation
CytotoxicityVarious Cancer Cell LinesVariable depending on structure

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 5-Position

Nitro Substituent: Pinafide (5-Nitro Derivative)
  • Structure: 5-Nitro-2-[2-(1-pyrrolidinyl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione (Pinafide, CAS 54824-20-3) .
  • Properties :
    • Molecular Formula: C₁₈H₁₇N₃O₄
    • Antitumor Activity: Pinafide is a clinical candidate for leukemia, with preclinical studies showing efficacy against P388 and L1210 leukemias. The nitro group enhances intercalation with DNA, inducing topoisomerase II inhibition .
Amino Substituent: Amonafide (5-Amino Derivative)
  • Structure: 5-Amino-2-[2-(dimethylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione (Amonafide) .
  • Properties: Antitumor Activity: Demonstrated activity in breast and ovarian cancers. The amino group facilitates hydrogen bonding with DNA but is associated with dose-limiting myelosuppression .
  • Comparison: The methoxy group may offer improved metabolic stability over the amino group, which is prone to oxidation.

Side-Chain Modifications

Dimethylaminoethyl Side Chain
  • Example: 6-(Allylamino)-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NI3) .
  • Properties: Fluorescence: The dimethylaminoethyl group enables pH-sensitive fluorescence, useful in sensor applications. Protonation in acidic environments (e.g., lysosomes) enhances emission .
  • Comparison: The pyrrolidinyl group in the target compound may reduce polarity compared to dimethylaminoethyl, altering biodistribution.
Hydroxyethyl and Sulfur-Containing Side Chains
  • Examples: 2-(2-Hydroxyethyl)-6-((1-methyl-1H-tetrazol-5-yl)thio)-1H-benzo[de]isoquinoline-1,3(2H)-dione (7b) . Compound 8: 6-Chloro-2-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione .
  • Properties :
    • Antifungal Activity: Hydroxyethyl and thioether side chains improve solubility and membrane penetration, with compound 7b showing >250°C stability .
  • Comparison : The pyrrolidinyl group may enhance lipophilicity, favoring blood-brain barrier penetration over hydrophilic hydroxyethyl derivatives.

Hybrid Conjugates

  • Example: (E)-2-(2-(4-((4-(3-Ferrocenyl-acryloyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (14b) .
  • Properties :
    • Antiproliferative Activity: Ferrocenyl conjugates exhibit redox-activated cytotoxicity against MCF7 cells (IC₅₀ < 10 µM) .
  • Comparison : The target compound lacks metal coordination sites, suggesting distinct mechanisms (e.g., DNA intercalation vs. redox cycling).

Structure-Activity Relationships (SAR)

Key findings from SAR studies:

Aromatic Substituents: Electron-withdrawing groups (e.g., nitro) enhance DNA intercalation but increase toxicity. Methoxy and amino groups balance binding affinity and metabolic stability .

Side Chains: Pyrrolidinyl and dimethylaminoethyl groups improve solubility and tissue penetration. Hydroxyethyl and thioether chains optimize antifungal activity .

Data Tables

Table 2: Physical Properties of Key Analogs

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Feature
Target C₁₈H₁₉N₃O₄ 341.37 Not reported Methoxy, pyrrolidinyl
Pinafide C₁₈H₁₇N₃O₄ 339.35 Not reported Nitro, pyrrolidinyl
Amonafide C₁₆H₁₈N₄O₂ 298.34 Not reported Amino, dimethylaminoethyl
14b C₃₆H₃₂FeN₅O₄ 678.52 210–212 Ferrocenyl conjugate

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